A Comprehensive Technical Guide to the Physical Properties of 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride
A Comprehensive Technical Guide to the Physical Properties of 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride
Introduction
1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride is a substituted piperazine derivative of significant interest to researchers and professionals in the field of drug development. As a key building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), a thorough understanding of its physical and chemical properties is paramount for its effective utilization in medicinal chemistry and process development.[1] This guide provides a detailed overview of the essential physicochemical characteristics of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride, along with field-proven methodologies for its analysis, to support its application in a research and development setting.
Physicochemical Properties
The hydrochloride salt of 1-(5-Chloro-2-methoxyphenyl)piperazine is typically supplied as a white powder.[1] The addition of the hydrochloride salt enhances the compound's stability and solubility in polar solvents, which is a common strategy in pharmaceutical development. The core physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 99857-72-4 | [1] |
| Molecular Formula | C₁₁H₁₅ClN₂O · HCl (C₁₁H₁₆Cl₂N₂O) | [1] |
| Molecular Weight | 263.16 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 216 °C | [1] |
| Purity | Typically ≥95% | [1] |
| Solubility | Data not available for the hydrochloride salt. The free base is expected to have low aqueous solubility, which is increased by salt formation. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [2] |
Experimental Protocols for Physical Characterization
The following section details the experimental methodologies for the determination of key physical properties of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride. These protocols are designed to be self-validating and are based on standard pharmaceutical analysis techniques.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and thermal behavior of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature, providing a precise endothermic peak corresponding to the melting transition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.
-
Sample Preparation: Accurately weigh 2-5 mg of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride into a standard aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to prevent any loss of material during heating.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan as a reference.
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min.
-
-
Data Analysis: Determine the onset and peak temperatures of the melting endotherm from the resulting thermogram. The peak of the endotherm is generally reported as the melting point.
Workflow for DSC Analysis:
Caption: Workflow for Melting Point Determination by DSC.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a cornerstone of pharmaceutical analysis for determining the purity of a substance and quantifying any impurities. For piperazine derivatives, which may lack a strong chromophore, UV detection can be effective, and method development often focuses on achieving good peak shape and resolution from related substances.
Methodology:
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: A time-based gradient from 95% A to 95% B over a specified duration to elute the main peak and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Standard Preparation: Prepare a stock solution of the reference standard of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a working standard by diluting the stock solution to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard (0.1 mg/mL) in the same diluent.
-
Injection and Analysis: Inject equal volumes (e.g., 10 µL) of the diluent (as a blank), the working standard, and the sample solution into the HPLC system.
-
Data Processing:
-
Integrate the peaks in the chromatograms.
-
Calculate the area percent of the main peak in the sample chromatogram to determine the purity.
-
Compare the retention time of the main peak in the sample to that of the reference standard for identification.
-
Structural Elucidation
While this guide focuses on physical properties, it is crucial to confirm the chemical structure of the material. This is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for an unambiguous confirmation of the structure.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the molecular formula and aspects of the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.[2]
Conclusion
This technical guide provides a foundational understanding of the key physical properties of 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride and outlines robust methodologies for their determination. By employing these standardized analytical techniques, researchers and drug development professionals can ensure the quality and consistency of this important pharmaceutical intermediate, facilitating its successful application in the synthesis of novel therapeutic agents.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Procuring Pharmaceutical Intermediates: A Buyer's Guide to 1-(5-chloro-2-methoxyphenyl)piperazine Hydrochloride. Retrieved from [Link]
-
News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]
